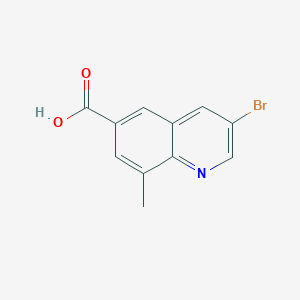

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid ist eine synthetische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und kommen häufig in vielen Naturprodukten und Pharmazeutika vor.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Indolkerns, der aus kommerziell erhältlichen Ausgangsmaterialien wie 5-Methylindol gewonnen werden kann.

Bildung des Aminosäurederivats: Der Indolkern wird anschließend funktionalisiert, um die Aminosäureeinheit einzuführen. Dies kann durch eine Reihe von Reaktionen erreicht werden, darunter Alkylierung, Aminierung und Veresterung.

Trennung der Enantiomere: Das resultierende racemische Gemisch wird aufgetrennt, um das (S)-Enantiomer zu erhalten. Dies kann unter Verwendung chiraler Trennverfahren wie chiraler Chromatographie oder Kristallisation erfolgen.

Bildung des Hydrochloridsalzes: Schließlich wird das (S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Flusschemie kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus können industrielle Prozesse kostengünstigere und skalierbarere Methoden für die chirale Trennung und Reinigung integrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 5-methylindole.

Formation of the Amino Acid Derivative: The indole core is then functionalized to introduce the amino acid moiety. This can be achieved through a series of reactions, including alkylation, amination, and esterification.

Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be done using chiral resolution techniques such as chiral chromatography or crystallization.

Formation of the Hydrochloride Salt: Finally, the (S)-ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more cost-effective and scalable methods for chiral resolution and purification.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Indoleinheit kann oxidiert werden, um entsprechende Oxindolderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Indolderivate zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden und Acylchloriden durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxindolderivate.

Reduktion: Reduzierte Indolderivate.

Substitution: Verschiedene substituierte Indolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller Therapeutika verwendet, insbesondere für solche, die auf neurologische und psychiatrische Erkrankungen abzielen.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologische Studien: Es wird in Studien verwendet, um die biologische Aktivität von Indolderivaten und ihre Wechselwirkungen mit biologischen Zielstrukturen zu verstehen.

Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung neuer Materialien und Katalysatoren verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Indoleinheit ist dafür bekannt, mit verschiedenen Rezeptoren und Enzymen im Körper zu interagieren und biologische Pfade zu beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

Industrial Applications: The compound can be used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(R)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid: Das Enantiomer der Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlicher biologischer Aktivität.

5-Methylindol: Die Stammverbindung, die bei der Synthese von (S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid verwendet wird.

Indol-3-Essigsäure: Ein natürlich vorkommendes Indolderivat mit unterschiedlichen biologischen Funktionen.

Einzigartigkeit

(S)-Ethyl-2-Amino-2-(5-Methyl-1H-indol-3-yl)acetat-Hydrochlorid ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die ihm besondere biologische und chemische Eigenschaften verleihen. Seine (S)-Enantiomerenform kann im Vergleich zu seinem (R)-Enantiomer unterschiedliche pharmakologische Aktivitäten aufweisen, was es für spezifische Forschungs- und therapeutische Anwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C13H17ClN2O2 |

|---|---|

Molekulargewicht |

268.74 g/mol |

IUPAC-Name |

ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |

InChI-Schlüssel |

FPVZSXHFNLPKFQ-YDALLXLXSA-N |

Isomerische SMILES |

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |

Kanonische SMILES |

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

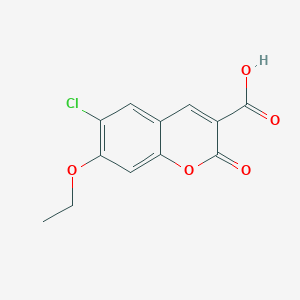

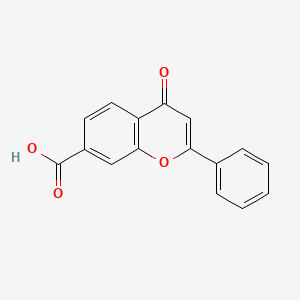

![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)